trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate
Description
Trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate is a complex organic compound featuring multiple oxazole and oxazoline rings. These heterocyclic structures are known for their significant biological and chemical properties, making them valuable in various scientific fields .
Properties
Molecular Formula |
C16H18N2O11 |
|---|---|
Molecular Weight |
414.32 g/mol |
IUPAC Name |
trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate |
InChI |
InChI=1S/C16H18N2O11/c1-23-13(19)8-10-7(6-5-27-17-9(6)14(20)24-2)11(15(21)25-3)28-18(10)29-12(8)16(22)26-4/h5,7-8,10-12H,1-4H3 |
InChI Key |
KTRRMTBOKMJDHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C(C(ON2OC1C(=O)OC)C(=O)OC)C3=CON=C3C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole and oxazoline rings through cyclization reactions involving amino alcohols, carboxylic acids, and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole and oxazoline rings.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole and oxazoline rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with similar biological activities.
Oxazoline: Another related compound with significant chemical and biological properties.
Isoxazole: A structural isomer with distinct chemical and biological characteristics.
Uniqueness
Trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate is unique due to its complex structure, which combines multiple oxazole and oxazoline rings. This complexity contributes to its diverse chemical reactivity and potential biological activities .
Biological Activity
Trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate is a complex organic compound with potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O11 |
| Molecular Weight | 414.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | KTRRMTBOKMJDHI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from the preparation of oxazole and oxazoline derivatives. Specific methods may vary but generally include cyclization reactions and subsequent functional group modifications to achieve the desired tricarboxylate structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For example:
- Cell Lines Tested : The compound has shown activity against various human cancer cell lines such as MCF-7 (breast adenocarcinoma), A375 (melanoma), and HCT116 (colorectal carcinoma) using assays like MTT and CV.
- Mechanism of Action : The anticancer activity is often linked to the induction of oxidative stress within cancer cells leading to apoptosis. Increased levels of reactive oxygen species (ROS) and lipid peroxidation have been observed as a result of treatment with similar compounds .
Study 1: Anticancer Activity Assessment
A study focused on a related oxazole derivative revealed that it inhibited cell proliferation in A375 melanoma cells significantly more than control treatments. The study employed flow cytometry to analyze apoptosis and found that treated cells exhibited increased caspase activity and changes in cell cycle progression.
Study 2: Mechanistic Insights
Research involving molecular docking simulations indicated strong interactions between oxazole derivatives and target proteins involved in cancer pathways. This suggests that similar mechanisms may be applicable to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
